Butabindide oxalate is derived from the indoline structure, which is modified to enhance its inhibitory properties. The compound falls under the broader classification of peptidase inhibitors, specifically targeting tripeptidyl peptidase II. This classification highlights its relevance in pharmacological research, particularly in the context of metabolic disorders and obesity management.
The synthesis of butabindide involves several steps that typically include:
The synthesis pathway has been optimized over time to improve yield and potency, with modifications made to the indoline side chains to enhance biological activity .
Butabindide oxalate features a complex molecular structure characterized by:
The molecular formula for butabindide oxalate can be represented as , indicating its composition of carbon, hydrogen, nitrogen, and oxygen atoms .
Butabindide undergoes specific chemical reactions relevant to its function as an enzyme inhibitor:
The effectiveness of butabindide as an inhibitor can be quantified through kinetic assays that measure changes in enzyme activity in the presence of varying concentrations of the compound .
The mechanism by which butabindide exerts its effects involves:
In vivo studies have demonstrated that administration of butabindide results in significant reductions in food consumption among test subjects, highlighting its potential as an anti-obesity agent .
Butabindide oxalate exhibits several notable physical and chemical properties:
Butabindide oxalate has several applications in scientific research:
Butabindide oxalate (Chemical name: (2S)-[1-[(2S)-2-amino-1-oxobutyl]-N-butyl]-2,3-dihydro-1H-indole-2-carboxamide oxalate) is a dipeptidomimetic compound featuring two chiral centers with defined stereochemistry. The molecular structure integrates an L-2-aminobutyryl moiety linked to an N-butylcarboxamide-substituted indoline ring system. X-ray crystallography and nuclear magnetic resonance (NMR) studies confirm the S configuration at both chiral centers (Cα of the aminobutyryl group and C2 of the indoline scaffold), which is critical for its biological activity [8] [10].
The indoline ring adopts a twisted conformation, with the carbonyl group of the amide bond oriented perpendicular to the aromatic plane. This spatial arrangement facilitates optimal interaction with the catalytic site of tripeptidyl peptidase II (TPP II). The oxalate counterion (C₂H₂O₄) forms salt bridges with the protonated N-terminus of the aminobutyryl group, enhancing crystalline stability. The molecular formula is C₁₉H₂₇N₃O₆ (MW: 393.44 g/mol), with the oxalate component contributing to 22.5% of the total mass [3] [8].
Table 1: Structural Identifiers of Butabindide Oxalate
Property | Value |
---|---|
CAS Number | 185213-03-0 |
Synonyms | UCL-1397 oxalate |
Molecular Formula | C₁₇H₂₅N₃O₂·C₂H₂O₄ |
Molecular Weight | 393.44 g/mol |
IUPAC Name | (2S)-1-[(2S)-2-Aminobutanoyl]-N-butyl-2,3-dihydro-1H-indole-2-carboxamide oxalate |
Canonical SMILES | O=C([C@H]1N(C(C@@HCC)=O)C2=C(C=CC=C2)C1)NCCCC.O=C(O)C(O)=O |
InChI Key | KKMJFDVOXSGHBF-SLHAJLBXSA-N |
Chromatographic Methods:Reverse-phase HPLC with UV detection (λ = 210–220 nm) is the primary quantification technique. A typical protocol employs a C18 column (150 × 4.6 mm, 5 µm), isocratic elution with acetonitrile/water (65:35, v/v) containing 0.1% trifluoroacetic acid, and a flow rate of 1.0 mL/min. This method achieves a limit of detection (LOD) of 0.05 µg/mL and linearity (r² > 0.999) across 0.1–100 µg/mL [1] [4].
Electrophoretic Techniques:Capillary electrophoresis (CE) coupled with mass spectrometry provides complementary specificity for distinguishing butabindide oxalate from degradation products. Using a fused-silica capillary (50 cm × 50 µm) and 30 mM ammonium acetate buffer (pH 4.5), CE separates isomers and salts within 10 minutes. Mass spectrometry (ESI+) confirms identity via the [M+H]⁺ ion at m/z 304.2 (butabindide) and [M]⁻ at m/z 89.0 (oxalate) [6] [9].
Activity-Based Assays:Enzymatic activity quantification utilizes TPP II inhibition kinetics. Butabindide oxalate (0–24 nM) is incubated with rat cerebral cortex membranes, followed by fluorogenic substrate cleavage measurement (e.g., Ala-Ala-Phe-AMC). The Ki (7 nM) is derived from Dixon plots, with selectivity confirmed against TPP I (Ki = 10 µM) [1] [2].
Table 2: Analytical Methods for Butabindide Oxalate Characterization
Method | Conditions | Key Parameters |
---|---|---|
HPLC-UV | C18 column; CH₃CN/H₂O/TFA (65:35:0.1); 1.0 mL/min | LOD: 0.05 µg/mL; Linearity: 0.1–100 µg/mL |
Capillary Electrophoresis | 30 mM NH₄OAc (pH 4.5); +20 kV; 25°C | Resolution: >2.0; Migration time: 8.2 min |
Enzymatic Assay | TPP II, Ala-Ala-Phe-AMC substrate; λₑₓ/λₑₘ = 380/460 nm | Ki: 7 ± 0.5 nM; IC₅₀: 7 nM |
Mass Spectrometry | ESI+ mode; capillary voltage 3.5 kV; cone voltage 30 V | [M+H]⁺: 304.2; Fragments: 201.1 (indoline-CO-NH₂) |
Validation Parameters:
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: